2-(2,4,5,7-Tetrabromo-6-hydroxy-3-oxo-3H-xanthen-9-yl)terephthalic acid
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Overview
Description
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID is a complex organic compound with the molecular formula C21H8Br4O7. It is known for its unique structure, which includes multiple bromine atoms and a xanthene core. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID typically involves the bromination of a xanthene derivative followed by carboxylation. The reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at a controlled temperature to ensure the selective bromination of the xanthene core.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atoms can be reduced to form a less brominated derivative.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may result in a less brominated xanthene derivative.
Scientific Research Applications
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID is widely used in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is used in various biochemical assays and as a fluorescent probe due to its xanthene core.
Industry: The compound is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID involves its interaction with various molecular targets. The bromine atoms and the xanthene core play a crucial role in its reactivity and binding affinity. The compound can interact with proteins, nucleic acids, and other biomolecules, leading to changes in their structure and function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)BENZOIC ACID: This compound is similar in structure but has a benzoic acid group instead of a benzenedicarboxylic acid group.
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)BENZOATE: This compound has a benzoate group and is used in similar applications.
Uniqueness
2-(2,4,5,7-TETRABROMO-6-HYDROXY-3-OXO-3H-XANTHEN-9-YL)-1,4-BENZENEDICARBOXYLIC ACID is unique due to its combination of multiple bromine atoms and a xanthene core, which imparts distinctive chemical and physical properties. This makes it particularly useful in applications requiring high reactivity and stability.
Properties
Molecular Formula |
C21H8Br4O7 |
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Molecular Weight |
691.9 g/mol |
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-hydroxy-6-oxoxanthen-9-yl)terephthalic acid |
InChI |
InChI=1S/C21H8Br4O7/c22-11-4-9-13(8-3-6(20(28)29)1-2-7(8)21(30)31)10-5-12(23)17(27)15(25)19(10)32-18(9)14(24)16(11)26/h1-5,26H,(H,28,29)(H,30,31) |
InChI Key |
AVJVXHCGUOZOHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)O)Br)Br)Br)C(=O)O |
Origin of Product |
United States |
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